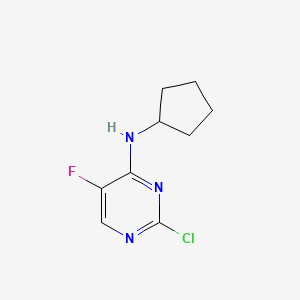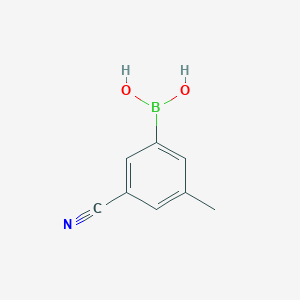
3-Cyano-5-methylphenylboronic acid
Overview
Description
3-Cyano-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H8BNO2. It is a derivative of phenylboronic acid, characterized by the presence of a cyano group at the 3-position and a methyl group at the 5-position on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds under mild conditions .
Mechanism of Action
Target of Action
3-Cyano-5-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura coupling, a transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The palladium acts as a catalyst, facilitating the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of complex organic compounds from simpler ones, contributing to various downstream effects such as the synthesis of pharmaceuticals and polymers .
Pharmacokinetics
Like other organoboron compounds, it is expected to have good stability and reactivity, which could influence its bioavailability .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . The presence of certain functional groups or impurities can potentially interfere with the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-methylphenylboronic acid typically involves the borylation of 3-cyano-5-methylphenyl halides using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Major Products Formed:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Cyano-5-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyano and methyl substituents, making it less reactive in certain coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a cyano group, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of a cyano group, affecting its reactivity and use in synthesis.
Uniqueness: 3-Cyano-5-methylphenylboronic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
(3-cyano-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWMWRQDWIZJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C#N)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1426463.png)

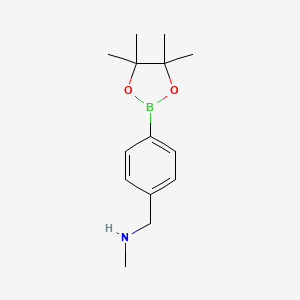
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426470.png)
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)
![[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B1426474.png)
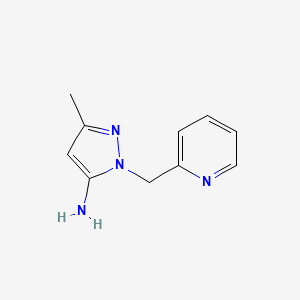
![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426476.png)

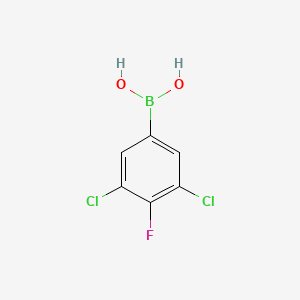
![2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1426479.png)
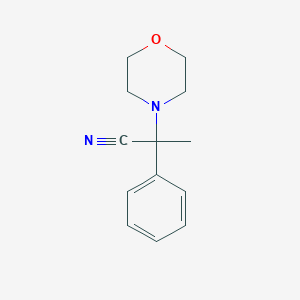
![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)
